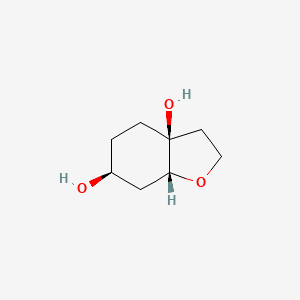

(3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol

Description

(3aS,6S,7aR)-3,4,5,6,7,7a-Hexahydro-2H-1-benzofuran-3a,6-diol is a bicyclic benzofuran derivative characterized by a fused furan ring system with two hydroxyl groups at the 3a and 6 positions. Its stereochemistry (3aS,6S,7aR) plays a critical role in its physical and chemical properties, including hydrogen-bonding capacity, solubility, and biological activity.

Properties

IUPAC Name |

(3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h6-7,9-10H,1-5H2/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCMOTVWVYIGFM-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOC2CC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2(CCO[C@@H]2C[C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted phenol, under acidic or basic conditions to form the benzofuran core. Subsequent hydrogenation steps are employed to saturate the benzofuran ring, followed by stereoselective hydroxylation to introduce the diol functionality at the 3a and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions are optimized to achieve high yield and purity, often involving high-pressure hydrogen gas and controlled temperatures. The stereoselectivity is managed through the use of chiral catalysts or specific reaction conditions that favor the desired stereoisomers.

Chemical Reactions Analysis

Types of Reactions

(3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol undergoes various chemical reactions, including:

Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation or nitration reactions can introduce new functional groups into the benzofuran ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Its diol groups and benzofuran core make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The benzofuran scaffold is known for its presence in various pharmacologically active compounds, making this compound a valuable starting point for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, materials engineering, and other industrial processes.

Mechanism of Action

The mechanism of action of (3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol involves its interaction with specific molecular targets. The diol groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzofuran core can interact with hydrophobic pockets in proteins, influencing their conformation and function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:

Key Observations:

- Polarity and Solubility: The target compound’s diol groups enhance hydrophilicity compared to ketone or anhydride derivatives (e.g., carbic anhydride), making it more soluble in polar solvents like water or methanol .

- Thermal Stability : Hydrazone derivatives (e.g., compound 6 in ) exhibit higher melting points (~180°C) due to strong intermolecular interactions, whereas ketones (e.g., 3,6-dimethyl derivative) likely have lower melting points .

- Stereochemical Influence : Analogous compounds with different stereochemistry (e.g., 3aR vs. 3aS configurations in ) may show divergent biological activities or crystallization behaviors .

Biological Activity

(3aS,6S,7aR)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a hexahydro-benzofuran core structure with hydroxyl groups that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Properties

The compound has demonstrated notable antioxidant activity. In vitro assays have shown that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. The antioxidant capacity is attributed to the presence of hydroxyl groups which can donate electrons to reactive species.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for microbial growth.

- Membrane Disruption : It alters the permeability of microbial membranes leading to cell lysis.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels within cells, it can induce apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a promising therapeutic potential for treating resistant infections.

Study 2: Antioxidant Activity in Neuroprotection

Another study focused on the neuroprotective effects of the compound in models of oxidative stress-induced neurodegeneration. The findings suggested that it could mitigate neuronal damage through its antioxidant properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.